molecular formula C18H20N4O2S B5510449 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Katalognummer B5510449
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: JTEIDLXMKZEAKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related bi-heterocyclic propanamides involves a multi-step process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is transformed into hydrazide, then subjected to reactions leading to the formation of the oxadiazole-thiol intermediate. This intermediate is further reacted with electrophiles derived from un/substituted anilines and 3-bromopropanoyl chloride to obtain the target compounds. The structural confirmation is achieved through spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the target compound, is confirmed through various spectroscopic methods. The presence of the oxadiazole and thiazole rings is verified, providing insight into the compound's molecular architecture and the potential for bioactivity based on these structural features.

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives typically focus on modifications of the oxadiazole and thiazole rings. These modifications can lead to a variety of biological activities, as evidenced by their ability to inhibit enzymes like urease. The reactivity of the compound is influenced by the presence of the heterocyclic rings, which can undergo further functionalization to enhance biological activity (Abbasi et al., 2020).

Wissenschaftliche Forschungsanwendungen

  • Antibacterial Activity : Tumosienė et al. (2012) synthesized a series of compounds, including derivatives of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide. They found that some of these compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

  • Potential Therapeutic Agent : Küçükgüzel et al. (2013) synthesized derivatives of this compound and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. One of the derivatives was found to exhibit anti-inflammatory and analgesic activities and was non-toxic to tissues compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

  • Anticonvulsant Activity : Rajak et al. (2013) synthesized two novel series of compounds including N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide derivatives for anticonvulsant activity. The study showed that these compounds had promising anticonvulsant activities in various models (Rajak et al., 2013).

  • Anticancer Activity : Ravinaik et al. (2021) designed and synthesized derivatives of this compound and evaluated their anticancer activity against multiple cancer cell lines. The study found that most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

  • Insecticidal Activity : Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, closely related to N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide. These compounds were tested for their insecticidal activities against diamondback moth, with some compounds showing good insecticidal activities (Qi et al., 2014).

Eigenschaften

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-5-4-6-14(9-12)18-20-16(24-21-18)10-22(3)17(23)8-7-15-13(2)19-11-25-15/h4-6,9,11H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEIDLXMKZEAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)CCC3=C(N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.